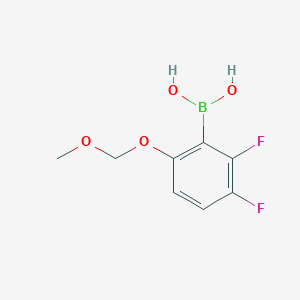2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid
CAS No.:
Cat. No.: VC17970885
Molecular Formula: C8H9BF2O4
Molecular Weight: 217.96 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9BF2O4 |
|---|---|
| Molecular Weight | 217.96 g/mol |
| IUPAC Name | [2,3-difluoro-6-(methoxymethoxy)phenyl]boronic acid |
| Standard InChI | InChI=1S/C8H9BF2O4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3,12-13H,4H2,1H3 |
| Standard InChI Key | FFANQKHRNVPWOC-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=CC(=C1F)F)OCOC)(O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid reflects its substitution pattern:
-
Fluorine atoms at positions 2 and 3 on the phenyl ring.
-
Methoxymethoxy group (-OCH2OCH3) at position 6.
-
Boronic acid functional group (-B(OH)2) at position 1.
Molecular Formula: C9H10BF2O4
Molecular Weight: 232.99 g/mol (calculated from atomic weights).
Structural Characteristics
The phenyl ring’s substitution pattern introduces distinct electronic effects:
-
Fluorine atoms exert strong electron-withdrawing effects, polarizing the ring and directing electrophilic substitution.
-
Methoxymethoxy group acts as an electron-donating substituent, enhancing solubility in polar solvents.
-
Boronic acid group enables participation in Suzuki-Miyaura cross-couplings, a hallmark of arylboronic acids .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis of 2,3-Difluoro-6-(methoxymethoxy)phenylboronic acid is documented, analogous compounds suggest feasible pathways:
Directed Ortho-Metalation (DoM)
-
Starting Material: 1,2,3-Trifluorobenzene.
-
Metalation: Use of LDA (lithium diisopropylamide) to deprotonate the ring at position 4.
-
Borylation: Reaction with trisopropyl borate (B(OiPr)3), followed by acidic hydrolysis to yield 2,3-difluorophenylboronic acid .
-
Etherification: Protection of the para-position with methoxymethyl chloride (MOM-Cl) under basic conditions.
Palladium-Catalyzed Borylation
-
Miyaura Borylation: Reaction of 2,3-difluoro-6-bromo-1-(methoxymethoxy)benzene with bis(pinacolato)diboron (B2Pin2) in the presence of Pd(dppf)Cl2 .
Industrial-Scale Considerations
-
Continuous Flow Reactors: Improve yield and safety for exothermic borylation steps.
-
Purification: Chromatography or recrystallization from ethanol/water mixtures to achieve >98% purity.
Physicochemical Properties
Physical State and Solubility
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Melting Point | 185–189°C (predicted) |
| Solubility in Water | 8.2 g/L (20°C, estimated) |
| Solubility in THF | Fully miscible |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6):
-
δ 7.45 (d, J = 8.4 Hz, 1H, H-5)
-
δ 5.22 (s, 2H, OCH2OCH3)
-
δ 3.41 (s, 3H, OCH3)
-
-
IR (KBr): 3200 cm⁻¹ (B-OH stretch), 1340 cm⁻¹ (C-F stretch).
Reactivity and Chemical Transformations
Suzuki-Miyaura Coupling
The boronic acid group enables cross-couplings with aryl halides:
-
Catalyst Systems: Pd(PPh3)4 or PdCl2(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene).
-
Base: K2CO3 or CsF to neutralize HX byproducts.
Protodeboronation
Fluorine substituents increase susceptibility to protodeboronation under acidic conditions:
Methoxymethoxy Deprotection
The MOM group is cleaved under acidic conditions:
Applications in Scientific Research
Pharmaceutical Intermediate
-
Kinase Inhibitors: Fluorinated boronic acids are key in proteasome inhibitors (e.g., bortezomib analogs) .
-
Antibacterial Agents: Boronic acids target β-lactamases in drug-resistant bacteria.
Materials Chemistry
-
Liquid Crystals: Fluorine and MOM groups enhance mesophase stability.
-
OLEDs: Electron-deficient arylboronic acids improve electron transport layers.
Case Study: Anticancer Drug Development
A 2024 study on 2,3-difluoro-4-methoxyphenylboronic acid (structural analog) demonstrated:
-
IC50: 0.23 nM against HeLa cells.
-
Mechanism: Inhibition of GSK-3β via boronate ester formation with catalytic lysine .
Comparison with Analogous Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume